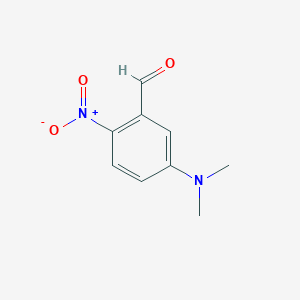

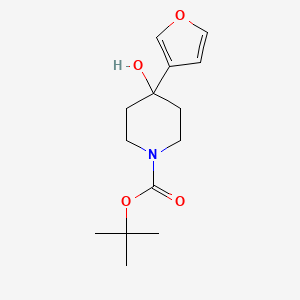

5-(Dimethylamino)-2-nitrobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with dimethylamino groups are often used in scientific research due to their potential applications in various fields . They are frequently studied in the context of medicinal chemistry and design of new materials .

Synthesis Analysis

The synthesis of compounds decorated with dimethylamino groups most often has been achieved by using classic methods for assembly from suitable aniline type precursors .Molecular Structure Analysis

The molecule consists of a nitrogen atom with two methyl substituents .Chemical Reactions Analysis

Dansyl chloride, a compound with a dimethylamino group, reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue or blue-green fluorescent sulfonamide adducts .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound with a dimethylamino group can vary. For example, 5-(Dimethylamino)amylamine is a solid with a molecular weight of 130.23 .Aplicaciones Científicas De Investigación

1. Antimicrobial and Anticancer Activity

El-Sawi and Sayed (2013) investigated the metallation of new imines, including those derived from N,N-dimethylaminobenzaldehyde, for their antimicrobial activity against gram-positive and gram-negative bacteria, fungi, and in vitro anticancer activity toward breast cancer (El-Sawi & Sayed, 2013).

2. NMR Spectroscopy Analysis

Kowalewski and Kowalewski (1965) analyzed the N.M.R. spectra of di-substituted benzaldehydes, including 2-chloro 4-dimethylamino benzaldehydes, to study long-range coupling between the aldehyde proton and the ring proton (Kowalewski & Kowalewski, 1965).

3. Biomolecular Interaction and Antimicrobial Properties

Jayamani et al. (2018) synthesized nickel(II) complexes from 3-(dimethylamino)-1-propylamine and other components, studying their structural, electrochemical, biomolecular interaction, and antimicrobial properties (Jayamani et al., 2018).

4. Chemical Actinometer for Solution and Ice Photochemistry

Galbavy, Ram, and Anastasio (2010) explored the use of 2-nitrobenzaldehyde as a chemical actinometer, useful in studying the photochemical properties of substances in both solution and water ice (Galbavy, Ram & Anastasio, 2010).

5. Antibacterial Activities of Hydrazone Compounds

He and Xue (2021) focused on the synthesis and antibacterial activities of hydrazone compounds derived from 4-dimethylaminobenzohydrazide with various benzaldehydes, including 2-chloro-5-nitrobenzaldehyde (He & Xue, 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(dimethylamino)-2-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10(2)8-3-4-9(11(13)14)7(5-8)6-12/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZVRZSAMSFHHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2606893.png)

![3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2606899.png)

![2-(4-Chlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2606900.png)

![(S)-N-(1H-Benzo[d]imidazol-2-yl)-2-(1-oxoisoindolin-2-yl)propanamide](/img/structure/B2606906.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2606908.png)